1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol
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Overview
Description
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthol group linked to a pyridylimine moiety
Preparation Methods
The synthesis of 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol typically involves a multi-step process. One common method includes the condensation of 4-methyl-2-pyridinecarboxaldehyde with 2-naphthol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthol ring, using reagents such as halogens or alkylating agents
Scientific Research Applications
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol has been extensively studied for its applications in various scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits properties that make it a candidate for further investigation in pharmacology.
Medicine: Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its bioactivity.
Comparison with Similar Compounds
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol can be compared with other similar compounds, such as:
2-Pyrrolidinone, 1-methyl-: This compound shares structural similarities but differs in its chemical properties and applications.
Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of a naphthol group with a pyridylimine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72350-07-3 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(4-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-11,20H,1H3 |
InChI Key |
JXLZYMPHURMGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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